molecular formula C9H8BrN3O2 B1378080 3-Bromo-4-(ethylamino)-5-nitrobenzonitrile CAS No. 1420800-37-8

3-Bromo-4-(ethylamino)-5-nitrobenzonitrile

Cat. No.: B1378080
CAS No.: 1420800-37-8
M. Wt: 270.08 g/mol
InChI Key: QDOQBNSEYVUOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(ethylamino)-5-nitrobenzonitrile is an organic compound that features a bromine atom, an ethylamino group, a nitro group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(ethylamino)-5-nitrobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: The addition of a bromine atom to the benzene ring.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and appropriate amines for amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(ethylamino)-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-(ethylamino)-5-nitrobenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its functional groups.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(ethylamino)-5-nitrobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the ethylamino group can form hydrogen bonds or ionic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-(methylamino)-5-nitrobenzonitrile: Similar structure but with a methylamino group instead of an ethylamino group.

    3-Bromo-4-(ethylamino)-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of a nitro group.

    3-Bromo-4-(ethylamino)-5-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness

3-Bromo-4-(ethylamino)-5-nitrobenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitro group and a nitrile group on the same benzene ring is relatively uncommon and can lead to unique interactions in chemical and biological systems.

Properties

IUPAC Name

3-bromo-4-(ethylamino)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-12-9-7(10)3-6(5-11)4-8(9)13(14)15/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOQBNSEYVUOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(ethylamino)-5-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(ethylamino)-5-nitrobenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-(ethylamino)-5-nitrobenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-(ethylamino)-5-nitrobenzonitrile
Reactant of Route 5
3-Bromo-4-(ethylamino)-5-nitrobenzonitrile
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-(ethylamino)-5-nitrobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.